Chalcone

Description

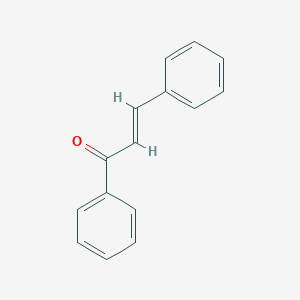

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFBYFPFKXHELB-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873536 | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

346.50 °C. @ 760.00 mm Hg | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000107 [mmHg] | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-47-1, 94-41-7 | |

| Record name | trans-Chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5A2Q39HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.5 °C | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chalcones: A Comprehensive Technical Guide to Their Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, are naturally occurring and synthetically accessible compounds characterized by a unique 1,3-diaryl-2-propen-1-one scaffold. This open-chain flavonoid structure serves as a precursor for a vast array of flavonoids and isoflavonoids in plants.[1][2] The inherent chemical features of chalcones, including a reactive α,β-unsaturated carbonyl system, bestow upon them a broad spectrum of biological activities, establishing them as "privileged structures" in medicinal chemistry.[3][4] This technical guide provides an in-depth exploration of the chemical nature, biosynthesis, and multifaceted biological significance of chalcones. We present a comprehensive summary of their quantitative biological activities, detailed experimental protocols for their evaluation, and a visual representation of their modulation of key cellular signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Introduction to Chalcones

Chalcones are aromatic ketones that feature two phenyl rings (designated as A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[5] This core structure is biosynthesized in plants via the shikimate pathway, with the enzyme chalcone synthase playing a pivotal role.[6] The ease of their laboratory synthesis, most commonly through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone, has facilitated the generation of a vast library of derivatives with diverse pharmacological properties.[1][5] These compounds are widely distributed in edible plants, fruits, and vegetables.[3] The versatility of the this compound scaffold allows for extensive structural modifications, which has been a key driver in the exploration of their therapeutic potential.[7]

The biological activities of chalcones are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic properties, among others.[8][9] Their mechanism of action often involves interaction with multiple cellular targets and modulation of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to the regulation of cellular processes like inflammation, proliferation, and survival.[10][11]

Biological Significance and Therapeutic Applications

The broad therapeutic potential of chalcones stems from their ability to interact with a multitude of biological targets. The following sections delve into their most significant biological activities, supported by quantitative data.

Anticancer Activity

This compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[7][12] The α,β-unsaturated ketone moiety is a critical feature for their anticancer activity, often acting as a Michael acceptor.[13]

Table 1: Anticancer Activity of Representative this compound Derivatives

| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated this compound Derivative (15) | Gastric Cancer Cells | 3.57 - 5.61 | [14] |

| This compound-pyrazole hybrids (31) | Hepatocellular Carcinoma (HCC) | 0.5 - 4.8 | [14] |

| This compound-1,2,3-triazole derivative (54) | Liver Cancer (HepG2) | 0.9 | [14] |

| This compound Derivative (59) | Various Cancer Cell Lines | 1.17 - 3.43 | [14] |

| Butein | Breast Cancer (aromatase inhibition) | 3.75 | [15] |

| 2-Hydroxythis compound | Triple-Negative Breast Cancer (MDA-MB-231) | 4.6 | [15] |

| Xanthohumol | Triple-Negative Breast Cancer (MDA-MB-231) | 6.7 | [15] |

| This compound | Triple-Negative Breast Cancer (MDA-MB-231) | 18.1 | [15] |

| Cardamonin | Hepatocellular Carcinoma (HepG2) | 17.1 | [15] |

| Pyrazolinone this compound (6b) | Colon Cancer (Caco) | 23.34 | [11] |

| This compound Derivative (5) | Squamous Cell Carcinoma (SCC-25) | 17.9 | [16] |

| This compound Derivative (5) | Gastric Adenocarcinoma (AGS) | 0.89 (µg/mL) | [1] |

| Coumaryl–this compound derivative (19) | Lung Cancer (A-549) | 70.90 (µg/mL) | [4] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various pathologies, and chalcones have demonstrated potent anti-inflammatory effects. They exert their action by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6), and by modulating inflammatory signaling pathways like NF-κB.[12][17]

Table 2: Anti-inflammatory Activity of Representative this compound Derivatives

| This compound Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| 2',5'-Dialkoxythis compound (11) | NO Formation | Murine Microglial N9 | 0.7 | [12] |

| 2'-Hydroxythis compound (1) | β-glucuronidase Release | Rat Neutrophils | 1.6 | [12] |

| 2'-Hydroxythis compound (1) | Lysozyme Release | Rat Neutrophils | 1.4 | [12] |

| Licothis compound A | NO Production | RAW 264.7 | 3.35 | [6] |

| 4,2',4'-Trihydroxy-3-prenylthis compound | NO Production | RAW 264.7 | 5.8 | [6] |

| 4-Hydroxy-3',4',5'-trimethoxythis compound | TNF-α Release | RAW 264.7 | 8.2 | [6] |

| 2',4',6'-Trihydroxythis compound | NO Production | RAW 264.7 | 12.5 | [6] |

| This compound Derivative (7) | Neutrophil Elastase Inhibition | - | 25.61 (µg/mL) | [1] |

| This compound Derivative (8) | Neutrophil Elastase Inhibition | - | 25.73 (µg/mL) | [1] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for novel antimicrobial agents. Chalcones have shown promising activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial membranes and the inhibition of essential enzymes.[3][5]

Table 3: Antimicrobial Activity of Representative this compound Derivatives

| This compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| O-OH this compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 25 - 50 | [3] |

| M-OH this compound | MRSA | 98.7 (average) | [3] |

| P-OH this compound | MRSA | 108.7 (average) | [3] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [13] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [13] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [13] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [13] |

Key Signaling Pathways Modulated by Chalcones

Chalcones exert their diverse biological effects by modulating key intracellular signaling pathways that are often dysregulated in disease.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes. Chalcones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.[10]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a range of downstream targets, promoting cell survival and inhibiting apoptosis. Dysregulation of the PI3K/Akt pathway is a common feature of many cancers. Certain this compound derivatives have been shown to inhibit this pathway, thereby inducing apoptosis in cancer cells.[11][18]

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound derivatives

-

DMSO

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[20]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the this compound derivatives at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours.[21]

-

Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of chalcones to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[22]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

This compound derivatives

-

LPS

-

Griess Reagent

-

Sodium nitrite (B80452) standard

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[22]

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[22]

-

Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives

-

DMSO

-

96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in MHB in a 96-well plate.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).[5]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the this compound derivative at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

Chalcones represent a versatile and privileged scaffold in medicinal chemistry with a remarkable breadth of biological activities. Their ease of synthesis and the potential for extensive structural modification make them highly attractive for the development of novel therapeutic agents. The data and protocols presented in this guide underscore their significant potential as anticancer, anti-inflammatory, and antimicrobial agents.

Future research should focus on optimizing the lead this compound derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further in-vivo studies are crucial to validate the promising in-vitro findings and to assess the safety and efficacy of these compounds in preclinical models. The continued exploration of the mechanisms of action of chalcones will undoubtedly unveil new therapeutic targets and strategies for combating a wide range of diseases. The development of this compound-based drugs holds significant promise for addressing unmet medical needs.

References

- 1. New this compound Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of this compound analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Licothis compound A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and In Vitro Cytotoxic Activity of Novel this compound-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

introduction to chalcone chemistry and properties

An In-depth Technical Guide to Chalcone Chemistry and Properties

Introduction to this compound Chemistry

Chalcones are a significant class of naturally occurring polyphenolic compounds belonging to the flavonoid family.[1][2] The term "this compound" is derived from the Greek word "chalcos," meaning "bronze," which alludes to the characteristic colors of most natural chalcones.[2][3] These compounds are widely distributed in edible plants, fruits, and vegetables and serve as biosynthetic precursors for all other flavonoids and isoflavonoids.[3][4][5]

The core chemical structure of a this compound is the 1,3-diaryl-2-propen-1-one scaffold, which consists of two aromatic rings (designated as Ring A and Ring B) linked by a three-carbon α,β-unsaturated carbonyl system.[3][5][6] This keto-ethylenic group is largely responsible for their diverse pharmacological activities.[4][7] Chalcones can exist as cis (Z) and trans (E) isomers, with the trans isomer being thermodynamically more stable and thus more prevalent.[3][8] The conjugated double bond and delocalized π-electron system across the structure are key features influencing their chemical reactivity and biological interactions.[2][5]

Due to their straightforward synthesis and broad range of biological activities, chalcones are considered a "privileged structure" in medicinal chemistry, serving as a template for the development of novel therapeutic agents.[3][5] Several this compound-based compounds have seen clinical application; for instance, metothis compound (B1676507) was used as a choleretic drug, and sofalcone (B1681905) as an antiulcer agent.[3]

Synthesis of Chalcones

Chalcones are most commonly synthesized through the Claisen-Schmidt condensation, a reliable and efficient base- or acid-catalyzed reaction.[7][8][9] This method involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative.[7][8] The versatility of this reaction allows for the synthesis of a wide array of this compound derivatives by varying the substituents on the aromatic aldehyde and acetophenone.[4]

Logical Workflow for this compound Synthesis

The general workflow for synthesizing chalcones via the Claisen-Schmidt condensation is a straightforward process involving the reaction of an acetophenone and a benzaldehyde (B42025) in the presence of a catalyst, followed by workup and purification.

Caption: General workflow for the Claisen-Schmidt condensation.

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol provides a general method for synthesizing chalcones from a substituted acetophenone and a substituted aromatic aldehyde using a strong base like sodium hydroxide (B78521) (NaOH) as a catalyst.[7][10][11][12]

Materials:

-

Substituted Acetophenone (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol)

-

Ethanol (95%, ~2 mL)

-

Sodium Hydroxide (15 M aqueous solution, 0.10 mL)

-

Ice water

-

Dilute Hydrochloric Acid (HCl)

-

Conical vial or round-bottomed flask

-

Magnetic stirrer and spin vane

-

Filtration apparatus (e.g., Büchner funnel)

Methodology:

-

In a conical vial, dissolve the substituted acetophenone (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in 1 mL of 95% ethanol.[12]

-

While stirring the mixture at room temperature, add 0.10 mL of a 15 M aqueous NaOH solution dropwise.[12]

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7][13] The reaction may take several hours, and in many cases, the product will precipitate out of the solution, causing the mixture to solidify.[12]

-

Once the reaction is complete, break up the solid with a spatula and add 2 mL of ice water.[12]

-

Transfer the mixture into a small beaker containing an additional 3 mL of ice water and acidify with dilute HCl to a pH of approximately 2-3 to neutralize the remaining NaOH.[7][10]

-

Collect the precipitated solid (crude this compound) by vacuum filtration.[7][10]

-

Wash the solid with cold water until the filtrate is neutral.[7]

-

Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the pure this compound.[7][12]

-

Dry the purified crystals in a desiccator and characterize them using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[13]

Physicochemical and Biological Properties

Chalcones are typically crystalline solids with colors ranging from yellow to orange and brown.[1] Their physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, can be readily tuned by introducing different substituents on the aromatic rings, which is a key advantage in drug design.[8]

Data Presentation: Physicochemical Properties

The table below summarizes key physicochemical properties of the parent this compound molecule.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₂O | [14] |

| Molecular Weight | 208.26 g/mol | [14][15] |

| Appearance | Yellow granular powder | [15] |

| Melting Point | 55-59 °C | [15] |

| Boiling Point | 346.5 °C @ 760 mmHg | [14] |

| Solubility | Soluble in organic solvents like dioxane and ethanol; insoluble in water. | [1][15] |

| LogP | 3.1 | [14] |

Biological Activities and Therapeutic Potential

Chalcones exhibit an exceptionally broad spectrum of pharmacological activities.[4][16] This wide range of action makes them attractive scaffolds for drug discovery and development.[16] The biological activity is strongly influenced by the substitution pattern on the two aromatic rings.[17]

The major reported biological activities include:

-

Anticancer: Chalcones have demonstrated potent activity against various cancer cell lines, acting through multiple mechanisms.[18][19][20]

-

Anti-inflammatory: They can inhibit key inflammatory mediators like cyclooxygenase (COX-2) and nuclear factor kappa B (NF-κB).[18][20]

-

Antimicrobial: This includes antibacterial, antifungal, and antiviral properties.[4][16]

-

Antioxidant: The phenolic groups present in many chalcones allow them to scavenge free radicals effectively.[4][16]

-

Antimalarial and Antileishmanial: Certain derivatives have shown promise against parasitic diseases.[4][18]

-

Antidiabetic: Some chalcones have been found to possess antidiabetic properties.[4][6]

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines.

| This compound Derivative | Cancer Cell Line | Activity Metric (IC₅₀ / GI₅₀) | Reference(s) |

| This compound-pyrazole hybrids (31) | Hepatocellular Carcinoma (HCC) | IC₅₀: 0.5–4.8 µM | [18] |

| This compound-tetrazole hybrids (32) | Colon (HCT116), Prostate (PC-3), Breast (MCF-7) | IC₅₀: 0.6–3.7 µg/mL | [18] |

| This compound-coumarin hybrids (40) | Liver (HEPG2), Leukemia (K562) | IC₅₀: 0.65–2.02 µM | [18] |

| α-phthalimido-chalcone (61) | Liver (HepG2), Breast (MCF-7) | IC₅₀: 1.62 µM (HepG2), 1.88 µM (MCF-7) | [20] |

| Isoliquiritigenin (ISL) | Breast, Colon, Lung, Ovarian Cancers | Varies by cell line | [18] |

Mechanism of Action in Cancer

The anticancer potential of chalcones is attributed to their ability to interact with and modulate a multitude of cellular targets and signaling pathways that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.[17][18]

Key mechanisms of anticancer action include:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways.[19][21] This often involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[19][21]

-

Cell Cycle Arrest: Many this compound derivatives can halt the cell cycle at specific phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.[17][18]

-

Inhibition of Angiogenesis: Chalcones have been shown to suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis, by targeting pathways involving vascular endothelial growth factor (VEGF).[17][18]

-

Modulation of Signaling Pathways: Chalcones interfere with key oncogenic signaling pathways. A primary target is the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.[18] By inhibiting NF-κB, chalcones can suppress the expression of genes involved in cell survival, proliferation, and angiogenesis.[18] Other targeted pathways include PI3K/Akt/mTOR, which is frequently dysregulated in cancer.[21][22]

-

Tubulin Polymerization Inhibition: Some chalcones can bind to tubulin at the colchicine-binding site, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[18][23]

Signaling Pathway Visualization

The following diagram illustrates the key mechanisms by which chalcones exert their anticancer effects, focusing on the induction of apoptosis and the inhibition of pro-survival signaling pathways.

Caption: this compound-mediated anticancer signaling pathways.

References

- 1. raiuniversity.edu [raiuniversity.edu]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. This compound: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, reactions, and applications of chalcones: A review | European Journal of Chemistry [eurjchem.com]

- 10. youtube.com [youtube.com]

- 11. scispace.com [scispace.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. This compound | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | 94-41-7 [chemicalbook.com]

- 16. jchemrev.com [jchemrev.com]

- 17. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jchr.org [jchr.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Chalcone Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This privileged scaffold is not only a key biosynthetic precursor to all flavonoids in plants but has also emerged as a highly versatile and promising framework in medicinal chemistry.[2][3] The inherent structural simplicity and the ease of synthetic accessibility, primarily through the Claisen-Schmidt condensation, have made chalcone derivatives a focal point of extensive research.[4][5] This has led to the discovery of a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[6][7][8]

The biological activity of chalcones is intrinsically linked to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[3] This reactivity, combined with the vast chemical space that can be explored through substitutions on the two aromatic rings, allows for the fine-tuning of their biological targets and pharmacological profiles. This guide provides a comprehensive overview of the this compound scaffold in drug discovery, detailing its synthesis, summarizing its diverse biological activities with quantitative data, providing key experimental protocols, and illustrating the underlying mechanisms of action through signaling pathway diagrams.

Synthesis of the this compound Scaffold

The most prevalent and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali- or acid-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).[4][5][6] Base-catalyzed reactions are more common.[1]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard procedure for the synthesis of a this compound derivative.

Materials:

-

Substituted Acetophenone (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in an appropriate volume of ethanol.[6]

-

Catalyst Addition: While stirring the solution at room temperature (or cooled in an ice bath for better control), slowly add an aqueous solution of NaOH or KOH. A change in color and the formation of a precipitate are typically observed.[6]

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific reactants.[4] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[6]

-

Neutralization: Acidify the mixture by slowly adding dilute HCl with constant stirring until the solution is neutral to pH paper. This will precipitate the crude this compound.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[6]

-

Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual base and salts.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent, most commonly ethanol, to yield the pure product.[4]

-

Drying and Characterization: Dry the purified crystals in a desiccator or vacuum oven. The structure of the synthesized this compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activities of Chalcones

This compound derivatives have been extensively evaluated for a wide range of biological activities. The following sections summarize their anticancer, anti-inflammatory, and antimicrobial properties, with quantitative data presented for easy comparison.

Anticancer Activity

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[8][9]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound-1,2,3-triazole hybrid | A549 (Lung) | 1.3 - 186.2 | [9] |

| HeLa (Cervical) | 1.3 - 186.2 | [9] | |

| DU145 (Prostate) | 1.3 - 186.2 | [9] | |

| HepG2 (Liver) | 1.3 - 186.2 | [9] | |

| Coumarin-chalcone hybrid | HCT116 (Colon) | 3.6 | [9] |

| This compound-indole hybrid | HepG2 (Liver) | 0.23 - 1.8 | [8] |

| PC-3 (Prostate) | 0.23 - 1.8 | [8] | |

| A549 (Lung) | 0.23 - 1.8 | [8] | |

| Licothis compound A | MCF-7 (Breast) | 15 (24h), 11.5 (48h) | [10] |

| T47D (Breast) | 17.5 (24h), 14.5 (48h) | [10] | |

| Xanthohumol | A549 (Lung) | 11 µg/mL | [11] |

| H1299 (Lung) | 5.1 µg/mL | [11] | |

| Boronic this compound 5 | SCC-25 (Oral) | 17.9 | [12] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives (typically in a final volume of 200 µL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-48 hours.

-

MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[13]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the concentration of the compound.

Anti-inflammatory Activity

Chalcones have demonstrated significant anti-inflammatory properties, primarily by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[14][15]

| Compound/Derivative | Target | IC50 (µM) | Reference |

| This compound 2 | Degranulation (Neutrophils) | - | [16] |

| 5-Lipoxygenase | - | [16] | |

| This compound 4 | Cyclooxygenase-2 (COX-2) | - | [16] |

| This compound 6b | Cyclooxygenase-2 (COX-2) | 0.037 | [17] |

| This compound 6d | Cyclooxygenase-2 (COX-2) | 0.042 | [17] |

| This compound 6f | Cyclooxygenase-2 (COX-2) | 0.039 | [17] |

| Celecoxib (standard) | Cyclooxygenase-2 (COX-2) | 0.045 | [17] |

| Synthetic this compound 1b | Cyclooxygenase-2 (COX-2) | 4.78 - 15.40 | [14] |

| Synthetic this compound 4a | Cyclooxygenase-2 (COX-2) | 4.78 - 15.40 | [14] |

This protocol is for an in vitro assay to determine the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

This compound derivatives

-

EIA (Enzyme Immunoassay) kit for Prostaglandin (B15479496) E₂ (PGE₂)

Procedure:

-

Enzyme Preparation: Prepare the reaction mixtures in a suitable buffer containing heme and either COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add the this compound derivatives at various concentrations to the enzyme mixtures. Include a vehicle control and a positive control inhibitor (e.g., indomethacin).

-

Pre-incubation: Pre-incubate the mixtures for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period.

-

PGE₂ Quantification: Quantify the amount of PGE₂ produced using a specific EIA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of COX activity for each this compound concentration. Determine the IC50 value from the dose-response curve.

Antimicrobial Activity

The this compound scaffold is a promising template for the development of new antimicrobial agents to combat drug-resistant pathogens.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [18] |

| Staphylococcus aureus | 125 | [18] | |

| Escherichia coli | 250 | [18] | |

| Pseudomonas aeruginosa | 125 | [18] | |

| Fluoro-substituted this compound 3 | Staphylococcus aureus | - | [8] |

| Fluoro-substituted this compound 23 | Staphylococcus aureus | - | [8] |

| Trifluoromethyl-substituted this compound 13 | Candida parapsilosis | 15.6 - 31.25 | [19] |

| Ampicillin (standard) | Bacillus subtilis | 62.5 | [18] |

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (optional, as a growth indicator)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the highest concentration of the this compound solution to the first well of a row and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the adjusted microbial inoculum to each well.[18] Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism.[18] Growth can be assessed visually or by adding a growth indicator like resazurin.

Mechanism of Action

The diverse biological activities of chalcones stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Chalcones can inhibit this pathway at several points, often by preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active NF-κB dimer.[3][20]

Induction of Apoptosis

Many this compound derivatives induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Chalcones can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[5][21]

Chalcones in Clinical Development

The extensive preclinical data supporting the therapeutic potential of chalcones has led to the investigation of several derivatives in clinical trials, particularly in the context of cancer therapy. While many are still in early phases, their progression through the clinical pipeline underscores the significance of this scaffold. Several this compound-based compounds have been approved for clinical use for various health conditions.[8] For instance, some chalcones have entered Phase II clinical trials as anticancer agents, where they have been shown to inhibit the interaction between HSP90 and client proteins.[9][22] Further clinical investigations are anticipated to solidify the role of chalcones as safe and effective therapeutic agents.

Conclusion

The this compound scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with a broad and tunable spectrum of biological activities, has cemented its role as a valuable starting point for the design and development of novel therapeutic agents. The wealth of preclinical data, particularly in the areas of oncology, inflammation, and infectious diseases, is highly encouraging. As our understanding of the molecular mechanisms of this compound action deepens and structure-activity relationships become more refined, the rational design of next-generation this compound derivatives with enhanced potency, selectivity, and pharmacokinetic properties holds immense promise for addressing unmet medical needs. The continued exploration of this versatile scaffold is poised to yield new and effective drugs for a variety of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ajgreenchem.com [ajgreenchem.com]

- 14. Studies of synthetic this compound derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-inflammatory activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. acgpubs.org [acgpubs.org]

- 20. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence [frontiersin.org]

A Comprehensive Technical Guide to the Natural Sources of Chalcone Compounds

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Chalcone Compounds

Chalcones are a significant class of naturally occurring polyphenolic compounds belonging to the flavonoid family.[1] They are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This unique chemical scaffold serves as a precursor for the biosynthesis of a wide array of flavonoids and isoflavonoids in plants.[2] The presence of diverse substituents on the aromatic rings gives rise to a vast number of this compound derivatives, each with distinct physicochemical properties and biological activities.

Chalcones play crucial roles in plants, acting as pigments, defense compounds against pathogens and UV radiation, and signaling molecules. In recent years, they have garnered substantial interest from the scientific community due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] This has positioned them as promising lead compounds in drug discovery and development.

II. Natural Sources of this compound Compounds

This compound compounds are widely distributed in the plant kingdom and can be found in a variety of dietary and medicinal sources.

A. Dietary Sources

Many common fruits, vegetables, herbs, and spices are rich sources of chalcones, making them readily accessible through a regular diet.

-

Fruits: Apples (Malus domestica) are a notable source of the dihydrochalcones phloretin (B1677691) and its glucoside, phloridzin.[5] Tomatoes (Solanum lycopersicum) are particularly rich in naringenin (B18129) this compound, with the highest concentrations found in the peel.[6][7] Citrus fruits also contain various this compound derivatives.

-

Vegetables: Besides tomatoes, other vegetables such as shallots, bean sprouts, and potatoes contain chalcones, albeit in smaller quantities.

-

Herbs and Spices: Licorice root (Glycyrrhiza glabra) is a well-known source of several chalcones, including isoliquiritigenin (B1662430) and licothis compound A.[6] The kava (B3030397) plant (Piper methysticum) contains the chalcones flavokawain A, B, and C.[8] Cardamom (Elettaria cardamomum) is a source of cardamonin.

-

Other Edible Plants: Hops (Humulus lupulus), a key ingredient in beer, are a rich source of the prenylated this compound xanthohumol (B1683332).[9]

B. Medicinal Plants

Certain plants used in traditional medicine are particularly abundant in specific this compound compounds.

-

Rhus verniciflua : The bark of this tree is a significant source of the this compound butein.[10]

-

Psoralea corylifolia : The seeds of this plant, also known as babchi, are a primary source of isobavathis compound.[11][12]

C. Quantitative Analysis of Chalcones in Natural Sources

The concentration of this compound compounds can vary significantly depending on the plant species, cultivar, part of the plant, growing conditions, and extraction method. The following table summarizes the quantitative data for prominent chalcones in their respective natural sources.

| This compound Compound | Natural Source | Plant Part | Concentration Range | Reference(s) |

| Xanthohumol | Hops (Humulus lupulus) | Cones | 0.1 - 1% of dry weight | [9] |

| Hops (Humulus lupulus) | Flowers | 0.106 - 12.7 mg/g | [2] | |

| Beer | 2 µg/L - 1.2 mg/L | [13] | ||

| Phloretin | Apple (Malus domestica) | Peel | 0.6 - 2.2 µg/g FW | [5] |

| Apple (Malus domestica) | Flesh | 0.4 - 0.8 µg/g FW | [5] | |

| Apple Tree (Malus domestica) | Leaves | 292 - 726 µg/g | [14] | |

| Phloridzin | Apple (Malus domestica) | Peel | 16.4 - 84.11 µg/g FW | [5] |

| Apple (Malus domestica) | Flesh | 6.6 - 45.1 µg/g FW | [5] | |

| Apple Tree (Malus domestica) | Bark | up to 91.7 mg/g DW | [3] | |

| Apple Tree (Malus domestica) | Leaves | up to 82.5 mg/g DW | [3] | |

| Naringenin this compound | Tomato (Solanum lycopersicum) | Peel | 5 - 10 mg/kg FW | [15] |

| Cherry Tomato | Fruit | 15.26 mg/100g FW (at harvest) | [16] | |

| Cherry Tomato | Fruit | 57.8 mg/kg FW (free) | [17] | |

| Butein | Rhus verniciflua | Bark | 0.47 mg/g (in water extract) | [4] |

| Flavokawain A | Kava (Piper methysticum) | Extract | 0.46% of extract | [8] |

| Kava (Piper methysticum) | Noble Varieties | 7.6 mg/g | [18] | |

| Kava (Piper methysticum) | Two-day Varieties | 24.0 mg/g | [18] | |

| Flavokawain B | Kava (Piper methysticum) | Noble Varieties | 6.0 mg/g | [18] |

| Kava (Piper methysticum) | Two-day Varieties | 26.3 mg/g | [18] | |

| Flavokawain C | Kava (Piper methysticum) | Noble Varieties | 5.8 mg/g | [18] |

| Kava (Piper methysticum) | Two-day Varieties | 14.3 mg/g | [18] | |

| Isobavathis compound | Psoralea corylifolia | Seeds | 0.74 - 11.71 mg/g | [11][19] |

III. Experimental Protocols for Extraction and Isolation

The following section provides detailed methodologies for the extraction and isolation of key this compound compounds from their natural sources.

A. Extraction and Isolation of Xanthohumol from Hops (Humulus lupulus)

Protocol 1: Sequential Extraction

This method allows for the fractionation of various high-value compounds from hops, including xanthohumol.[20]

-

Initial Solid-Liquid Extraction:

-

Grind hop pellets to a fine powder.

-

Extract the hop powder with a methanol-dichloromethane mixture (19.7% v/v methanol) at room temperature for 89 minutes. This initial extraction will contain α- and β-acids, xanthohumol, and other phenolic compounds.

-

-

Fractionation:

-

Separate the extract into soft resins (containing α- and β-acids), hard resins (containing xanthohumol), and spent solids (containing other phenolics) through subsequent partitioning steps.

-

-

Purification of Xanthohumol:

-

The hard resin fraction can be further purified using techniques such as high-speed counter-current chromatography (HSCCC) with a solvent system of n-hexane–ethyl acetate–methanol (B129727)–water (5:5:4:3, v/v/v/v) to yield high-purity xanthohumol.[15]

-

Protocol 2: Green Extraction using Deep Eutectic Solvents (DES) [19]

-

Extraction:

-

Mix spent hops with a DES composed of choline (B1196258) chloride and propylene (B89431) glycol (1:2 mol/mol) containing 5 wt% water at a solid-to-solvent ratio of 1:50 (w/w).

-

Heat the mixture at 60°C for 1 hour.

-

-

Precipitation:

-

Add water as an antisolvent to the DES extract at a ratio of 3:1 (v/w) to precipitate xanthohumol.

-

-

Isolation and Analysis:

-

Collect the precipitate and extract with methanol.

-

Analyze the methanol extract by HPLC to determine the xanthohumol content.

-

B. Extraction and Quantification of Phloretin and Phloridzin from Apples (Malus domestica)

Protocol: HPLC-DAD-MS/MS Analysis [5][21]

-

Sample Preparation:

-

Homogenize fresh apple peel or flesh.

-

Extract the homogenate with a suitable solvent, such as methanol or ethanol (B145695).

-

Centrifuge the extract at 13,000 x g for 20 minutes before analysis.

-

-

HPLC Analysis:

-

Utilize a micro-HPLC system with a C18 analytical column (e.g., Halo C18, 50 mm × 0.5 mm, 2.7 µm i.d.).

-

Employ a gradient elution program with mobile phases consisting of water/formic acid (eluent A) and acetonitrile/formic acid (eluent B). A typical gradient is: 5–90% B over 2 minutes.

-

-

Detection and Quantification:

-

Connect the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source for detection and quantification of phloretin and phloridzin.

-

C. Extraction and Isolation of Naringenin this compound from Tomatoes (Solanum lycopersicum)

Protocol: Solvent Extraction and Purification

-

Extraction:

-

Homogenize fresh tomato peels in methanol.

-

Filter the mixture to separate the solid residue.

-

Concentrate the methanol extract under reduced pressure.

-

-

Purification:

-

The crude extract can be purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate naringenin this compound.

-

D. Extraction and Isolation of Butein from Rhus verniciflua

Protocol: Solvent Extraction and Chromatographic Purification

-

Extraction:

-

Extract the powdered bark of Rhus verniciflua with a suitable organic solvent such as methanol or ethanol at room temperature.

-

-

Purification:

-

Concentrate the extract and subject it to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform (B151607) and methanol to separate and purify butein.

-

E. Extraction and Isolation of Flavokawains from Kava (Piper methysticum)

Protocol: Acetone (B3395972) Extraction and HPTLC Analysis [22]

-

Extraction:

-

Extract the ground rhizome of the kava plant with acetone, which is an efficient solvent for both kavalactones and flavokawains. Sonication can be used to improve extraction efficiency.

-

-

High-Performance Thin-Layer Chromatography (HPTLC) Analysis:

-

Apply the acetone extract to an HPTLC plate.

-

Develop the plate in a suitable mobile phase.

-

Quantify flavokawains A, B, and C by scanning the plate at a wavelength of 355 nm.

-

F. Extraction and Isolation of Isobavathis compound from Psoralea corylifolia

Protocol 1: Alkaline Extraction and Acid Precipitation [6]

-

Alkaline Extraction:

-

Mix powdered seeds of Psoralea corylifolia with a 4% alkali solution (solid-to-liquid ratio of 1:10) and stir for 2 hours.

-

Filter to separate the liquid extract.

-

-

Acid Precipitation:

-

Adjust the pH of the liquid extract to 6 with an acid to precipitate isobavathis compound. Ultrasound treatment can enhance precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration, wash with distilled water, and recrystallize from methanol.

-

Protocol 2: Solvent Extraction and Column Chromatography [6]

-

Defatting:

-

Extract the powdered seeds with petroleum ether to remove lipids.

-

-

Methanol Extraction:

-

Extract the defatted material with methanol using a Soxhlet apparatus.

-

Concentrate the methanol extract.

-

-

Column Chromatography:

-

Load the crude extract onto a silica gel column and elute with a gradient of benzene (B151609) and chloroform to isolate isobavathis compound.

-

IV. Signaling Pathways Modulated by this compound Compounds

This compound compounds exert their diverse biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways affected by prominent chalcones.

A. Xanthohumol Signaling Pathways

Xanthohumol has been shown to inhibit angiogenesis by activating AMPK and inhibiting the AKT signaling pathway in endothelial cells.[11]

B. Phloretin and Phloridzin Signaling Pathways

Phloretin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[23]

C. Naringenin this compound Biosynthesis Pathway

Naringenin this compound is a key intermediate in the flavonoid biosynthesis pathway.[16][24]

D. Butein Signaling Pathways

Butein has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[25]

E. Flavokawain A Signaling Pathways

Flavokawain A exhibits anti-fibrotic and antioxidant effects by inhibiting ROS/Smad3 signaling and activating the Nrf2/ARE pathway.[2][12]

F. Isobavathis compound Signaling Pathways

Isobavathis compound exerts anti-cancer effects in colorectal cancer cells by inhibiting the AKT/GSK-3β/β-catenin signaling pathway.[26]

V. Conclusion and Future Perspectives

This compound compounds, abundant in a wide variety of natural sources, represent a class of phytochemicals with immense therapeutic potential. This guide has provided a comprehensive overview of their natural origins, quantitative distribution, and detailed methodologies for their extraction and isolation. Furthermore, the elucidation of the signaling pathways modulated by these compounds offers valuable insights into their mechanisms of action.

Future research should focus on the discovery of novel chalcones from unexplored natural sources, the development of more efficient and sustainable extraction techniques, and the comprehensive evaluation of their efficacy and safety in preclinical and clinical studies. The versatility of the this compound scaffold also presents exciting opportunities for the semi-synthetic modification of natural chalcones to enhance their potency and selectivity for specific therapeutic targets. A deeper understanding of the structure-activity relationships of chalcones will undoubtedly pave the way for the development of new and effective drugs for a range of human diseases.

References

- 1. xanthohumol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound flavokawain A attenuates TGF‐β1‐induced fibrotic pathology via inhibition of ROS/Smad3 signaling pathways and induction of Nrf2/ARE‐mediated antioxidant genes in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Flavokawain A suppresses the malignant progression of neuroblastoma in vitro depending on inactivation of ERK/VEGF/MMPs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound flavokawain A attenuates TGF-β1-induced fibrotic pathology via inhibition of ROS/Smad3 signaling pathways and induction of Nrf2/ARE-mediated antioxidant genes in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naringenin this compound carbon double-bond reductases mediate dihydrothis compound biosynthesis in apple leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP3052466B1 - Process for the preparation of xanthohumol - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. AfCHIL, a Type IV this compound Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of Apple Phytochemicals, Phloretin and Phloridzin, in Modulating Processes Related to Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Naringenin this compound - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Isobavathis compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

chalcone derivatives structure and nomenclature

An In-depth Technical Guide to the Structure and Nomenclature of Chalcone Derivatives

Introduction

Chalcones are a significant class of naturally occurring compounds that constitute the central core for a variety of bioactive molecules.[1] As precursors in the biosynthesis of flavonoids and isoflavonoids, they are characterized by a unique chemical scaffold: two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This versatile structure allows for extensive chemical modifications, leading to a vast library of derivatives with diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the structure, nomenclature, and key experimental protocols related to this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Core Structure and Nomenclature

The fundamental structure of this compound is 1,3-diphenyl-2-propen-1-one.[4] This scaffold consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated ketone bridge.[4] The presence of this conjugated system is crucial for the chemical reactivity and biological activity of these compounds.[5] Chalcones can exist as cis and trans isomers, with the trans isomer being the more thermodynamically stable form.[4]

There are two primary systems for the nomenclature of this compound derivatives: the IUPAC (International Union of Pure and Applied Chemistry) system and the common naming convention.

IUPAC Nomenclature: According to IUPAC, the parent structure is named as 1,3-diphenylprop-2-en-1-one .[6][7][8] Substituents on the phenyl rings are indicated by numbered locants. The phenyl ring attached to the carbonyl group (Ring A) is considered part of the 'phenone' base, while the other phenyl ring (Ring B) is a substituent at the 3-position.

Common Nomenclature: In the common naming system, "this compound" is used as the parent name. The positions on Ring A are numbered 2' to 6', and the positions on Ring B are numbered 2 to 6.[9] This system is widely used in the literature due to its convenience in naming complex derivatives.

Caption: General chemical structure of the this compound scaffold with systematic numbering.

Biological Activities of this compound Derivatives

This compound derivatives exhibit a remarkable spectrum of biological activities, making them a privileged scaffold in medicinal chemistry.[1][4] Their therapeutic potential stems from their ability to interact with various biological targets and modulate key signaling pathways.

Anticancer Activity

This compound derivatives have shown significant cytotoxicity against a wide array of cancer cell lines.[1] Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][10]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | HCT116 (Colon) | 4.1 | [11] |

| 2'-hydroxy-3,4,5,3',4'-pentamethoxythis compound | BV-2 (Microglial) | 1.10 | [12] |

| 2'-hydroxy-3,4,5-trimethoxythis compound | BV-2 (Microglial) | 2.26 | [12] |

One of the key mechanisms of anticancer action is the modulation of signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) and Akt pathways.[11] Chalcones can also induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of Bcl-2 family proteins.[1]

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Anti-inflammatory Activity

This compound derivatives possess significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[13] They have been shown to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and modulate the NF-κB signaling pathway.[10]

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

| 2'-hydroxy-3,4,5,3',4'-pentamethoxythis compound | NO production in BV-2 cells | 1.10 | [12] |

| 2'-hydroxy-3,4,5-trimethoxythis compound | NO production in BV-2 cells | 2.26 | [12] |

Antimicrobial Activity

A broad spectrum of antimicrobial activity against various bacteria and fungi, including drug-resistant strains, has been reported for this compound derivatives.[14][15] Their mode of action often involves the disruption of microbial membranes or inhibition of essential enzymes.[1]

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | Activity | Reference |

| Hydroxyl-substituted chalcones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Broad spectrum activity | [16] |

Antioxidant Activity

Many this compound derivatives are potent antioxidants.[16] Their radical scavenging activity is a key mechanism in their protective effects against oxidative stress-related diseases.[1]